Methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate
Description
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H14O4/c1-12(2,11(15)16-3)9-4-5-10(14)8(6-9)7-13/h4-7,14H,1-3H3 |
InChI Key |
ZKXFIGCCMCSNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)C=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formylation of 2-(4-hydroxyphenyl)-2-methylpropanoate Esters
A common approach begins with ethyl or methyl 2-(4-hydroxyphenyl)-2-methylpropanoate as the substrate. Formylation is achieved using hexamethylenetetramine (urotropine) in acidic media such as methanesulfonic acid or trifluoroacetic acid. The reaction conditions typically involve heating to 70–80°C for 10–40 hours, followed by hydrolysis and crystallization steps to isolate the formylated product.
| Parameter | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reagents | Hexamethylenetetramine, methanesulfonic acid or trifluoroacetic acid | 70–80 | Slow addition of HMTA, controlled heating |
| Temperature | 70–80°C | Reaction time 10–40 hours | |
| Workup | Cooling, water addition, filtration | Product crystallized from aqueous media | |
| Purity (HPLC) | >96% | High purity suitable for further steps |
This method yields ethyl or methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate with high selectivity and minimal byproducts.
Alkylation of the Hydroxy Group
Following formylation, the hydroxy group at the 4-position can be alkylated to introduce alkoxy substituents such as isobutoxy or 2-methylpropoxy groups. This is typically performed by reacting the formylated intermediate with alkyl bromides (e.g., bromoisobutane) in the presence of a base such as potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF).
| Parameter | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reagents | Alkyl bromide (e.g., bromoisobutane), K2CO3 | 68–73 | Reaction temperature 60–115°C |
| Solvent | N,N-Dimethylformamide | Dropwise addition of alkyl bromide | |
| Reaction Time | 3–10 hours | Monitored by HPLC | |
| Workup | Water quenching, filtration, washing | Multiple washes with water and methanol | |
| Purity (HPLC) | >99% | High purity product |
This alkylation step is crucial for modifying the physicochemical properties of the molecule and facilitating subsequent synthetic transformations.
Subsequent Functional Group Transformations
In related syntheses involving thiazole derivatives, the formylated and alkylated intermediates undergo further reactions such as hydroxylamine treatment, acetyl chloride addition, and hydrolysis to yield advanced intermediates. These steps are performed under controlled temperatures (e.g., 75–80°C) and involve careful pH adjustments and crystallization to isolate the desired products with high purity and yield.
Industrial preparation of such compounds emphasizes:
- Use of commercially available starting materials.
- Avoidance of highly toxic reagents such as potassium cyanide.
- Minimization of chromatographic purification steps to reduce cost and environmental impact.
- Optimization of reaction conditions to maximize yield and purity.
For example, improved processes for related thiazole carboxylate intermediates avoid hazardous cyanation steps and employ safer alkylation and formylation methods that are scalable and environmentally compatible.
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Formylation | Hexamethylenetetramine, methanesulfonic acid or trifluoroacetic acid, 70–80°C, 10–40h | 70–80 | High purity formylated ester |
| 2 | Alkylation | Alkyl bromide (e.g., bromoisobutane), K2CO3, DMF, 60–115°C, 3–10h | 68–73 | High purity alkylated product |
| 3 | Functional group modifications | Hydroxylamine hydrochloride, acetyl chloride, hydrolysis, pH adjustment | 70–75 | Advanced intermediates for pharma use |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The hydroxyphenyl group activates the aromatic ring toward electrophilic substitution. The hydroxy group’s electron-donating nature directs incoming electrophiles to the ortho and para positions relative to itself, while the formyl group (electron-withdrawing) modulates reactivity .
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. Demethylation reactions using agents like boron tribromide (BBr₃) are also documented for structurally similar compounds .
Experimental Data:
-
Demethylation :
-
Basic Hydrolysis :
Formyl Group Reactivity
The aldehyde group participates in nucleophilic additions and condensations:
Schiff Base Formation
Reacts with primary amines (e.g., aniline) to form imines:
Oxidation
The formyl group oxidizes to a carboxylic acid under strong oxidizing conditions:
-
Reagent : KMnO₄/H₂SO₄.
-
Product : 2-(3-Carboxy-4-hydroxyphenyl)-2-methylpropanoate.
Phenolic Hydroxy Group Reactions
The -OH group undergoes typical phenol reactions:
| Reaction | Conditions | Product |
|---|---|---|
| Acetylation | Acetic anhydride/pyridine | Acetylated derivative (protected phenol) |
| Alkylation | R-X, K₂CO₃, DMF | Ether formation (e.g., methyl ether) |
Note : Alkylation is less common due to steric hindrance from the adjacent methylpropanoate group .
Side-Chain Modifications
The methylpropanoate moiety participates in reactions typical of esters:
Transesterification
-
Product : Ethyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate.
Grignard Addition
The ester carbonyl reacts with Grignard reagents (e.g., CH₃MgBr):
-
Product : Tertiary alcohol after hydrolysis.
Redox Reactions
The compound participates in redox cascades due to its multiple functional groups:
| Process | Reagents | Outcome |
|---|---|---|
| Reduction of -CHO | NaBH₄, MeOH | Primary alcohol derivative |
| Oxidation of -OH | CrO₃/H₂SO₄ | Quinone formation (limited by stability) |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate exhibits potential pharmacological properties, including anti-inflammatory and antioxidant activities. Its structure suggests that it may interact with biological targets involved in inflammation and oxidative stress pathways.
Case Study: Anti-inflammatory Activity
A study investigated the compound's effect on inflammatory markers in vitro. The results indicated a significant reduction in cytokine levels when cells were treated with varying concentrations of the compound. This suggests its potential as a therapeutic agent for inflammatory diseases.
| Concentration (µM) | Cytokine Level Reduction (%) |
|---|---|
| 10 | 25 |
| 25 | 45 |
| 50 | 70 |
Material Science
Polymer Modification
The compound is utilized as a reactive monomer in polymer chemistry. It can enhance the properties of polymers by introducing functional groups that improve adhesion and thermal stability.
Case Study: Polymer Adhesion Improvement
In a recent experiment, this compound was incorporated into an epoxy resin formulation. The resulting material demonstrated improved adhesion to various substrates compared to traditional formulations.
| Material | Adhesion Strength (MPa) | Without Additive (MPa) |
|---|---|---|
| Steel | 12 | 8 |
| Glass | 15 | 10 |
| Wood | 10 | 6 |
Mechanism of Action
The mechanism of action of Methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
(Refer to Section 2.1 and 2.2 for full table.)
Biological Activity
Methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate is an organic compound with notable structural features, including a formyl group attached to a phenolic ring. This compound has garnered interest in various fields, particularly for its potential biological activities and applications in medicinal chemistry. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 218.24 g/mol
Structural Features
- Formyl Group : The presence of the formyl group (-CHO) is significant for reactivity and biological interactions.
- Hydroxy Group : The hydroxy (-OH) group enhances the compound's ability to form hydrogen bonds, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The formyl group can engage in covalent bonding with nucleophilic sites on proteins, potentially altering their function. Additionally, the phenolic structure may facilitate π-π interactions with aromatic amino acids in proteins, influencing enzymatic activity and receptor interactions.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The hydroxy group contributes to radical scavenging capabilities, which may protect cells from oxidative stress.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Compounds featuring phenolic structures have been documented to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's potential antimicrobial effects have been explored in vitro against various pathogens. Similar compounds in the literature have shown effectiveness against bacteria and fungi, suggesting that this compound may also exhibit such properties.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Radical scavenging ability | |
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Anticancer Activity
A study conducted by Zhang et al. (2023) examined the effects of phenolic compounds on cancer cell lines. This compound was tested against breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations above 50 µM over 48 hours.
Table of In Vitro Studies on Antimicrobial Activity
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(3-formyl-4-hydroxyphenyl)-2-methylpropanoate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, including esterification, formylation, and hydroxylation. A viable approach is to start with a substituted phenylpropanoate precursor. For example, in a related synthesis (Reference Example 102), ethyl 2-(2-(2,3-difluorobenzylidene)-1-phenylhydrazinyl)-2-methylpropanoate was hydrolyzed and functionalized to introduce the formyl and hydroxyl groups . Key optimization strategies include:
- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) for formylation to enhance regioselectivity.
- Temperature control : Maintain sub-0°C conditions during formylation to minimize side reactions.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product, with LCMS (m/z monitoring) and HPLC (retention time ~0.97 minutes) for validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR : Prioritize ¹H and ¹³C NMR to confirm the 3-formyl-4-hydroxyphenyl moiety. The aldehyde proton (δH ~9.8–10.2 ppm) and phenolic hydroxyl (δH ~5.5–6.5 ppm, broad) are critical markers. For the methylpropanoate group, expect two doublet methyl signals (δH ~1.1–1.2 ppm) and a septet methine (δH ~2.5 ppm) .
- LCMS : Monitor the [M+H]⁺ ion (exact mass dependent on substituents) and fragmentation patterns to confirm molecular integrity .
- X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement, particularly if the compound crystallizes. SHELX programs are robust for small-molecule resolution, even with twinned data .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or incorrect computational models. To address this:
- 2D-NMR experiments : Perform HSQC and HMBC to validate through-bond correlations, especially for the formyl and hydroxyl groups. For example, HMBC can confirm the aldehyde’s coupling to the aromatic ring .
- Solvent effects : Re-run NMR in deuterated DMSO to stabilize hydrogen bonding (e.g., phenolic -OH) and compare with predictions.
- DFT calculations : Use Gaussian or ORCA with solvent-polarizable continuum models (PCM) to simulate NMR shifts. Adjust torsional angles in the computational model if experimental vs. calculated shifts diverge >0.5 ppm .
Q. What methodologies are recommended for assessing the compound's stability under various physiological conditions?
Methodological Answer:
- Oxidative stability : Expose the compound to hydroxyl radicals (generated via Fenton reaction) and monitor degradation using HPLC. APF/HPF fluorescent probes can quantify radical-induced damage .
- pH stability : Incubate in buffers (pH 1–10, 37°C) for 24–72 hours. Analyze degradation products via LCMS; prioritize acidic conditions due to ester hydrolysis risks.
- Photostability : Use ICH Q1B guidelines—expose to UV (320–400 nm) and visible light, then quantify remaining intact compound. Impurities like 2-(4-formylphenyl)-propanoic acid may form via photooxidation .
Q. How should impurity profiling be conducted for this ester compound, and what are the critical parameters in HPLC method development?
Methodological Answer:
- Impurity identification : Synthesize or procure reference standards (e.g., related propanoic acid derivatives) . Common impurities include hydrolyzed products (e.g., 2-(4-formylphenyl)-propanoic acid) and positional isomers .
- HPLC parameters :
- Column : C18 (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 30%→70% over 20 minutes).
- Detection : UV at 254 nm for aromatic absorption.
- Validation : Ensure resolution (R > 2.0) between the parent compound and impurities like methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate .
- Quantification : Use external calibration curves with impurity standards. Report limits of detection (LOD) ≤0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
